5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one
Description
5-Benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one is a polycyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups. Its structure combines fused pyrazole and pyridine rings, with hydrogenation across multiple positions contributing to conformational flexibility. Evidence suggests its synthesis involves hydrazine hydrate-mediated cyclization of precursors like 3,3-bis(alkylthio)acrylonitriles , and it is available as a dihydrochloride salt for pharmaceutical applications .
Properties
IUPAC Name |
5-benzoyl-2-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(14-7-3-1-4-8-14)21-12-11-17-16(13-21)19(24)22(20-17)15-9-5-2-6-10-15/h1-10,20H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUFCYKCXFFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes makes it a candidate for targeted therapy .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with molecular targets such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects. The pathways involved include cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Properties
*Calculated based on formula C₁₉H₁₇N₃O₂.
Key Observations:
- Piperazine-containing analogs (e.g., ) exhibit improved aqueous solubility due to their basic nitrogen atoms .
- Pyrazolo[3,4-d]pyrimidine-diones () feature a dual carbonyl system, enabling stronger hydrogen-bonding interactions .
- Positional Isomerism : Pyrazolo[3,4-c]pyridin-3-one () differs in ring fusion position, altering electronic distribution and steric accessibility compared to the target compound .
Key Findings:
- The target compound’s derivatives (e.g., 1H-pyrazolo[4,3-c]pyridines) demonstrated moderate antibacterial and antifungal activity in vitro, attributed to their planar aromatic systems disrupting microbial membranes .
- Chromeno-fused derivatives () may exhibit anticancer properties due to extended π-system intercalation into DNA .
Biological Activity
5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure features a pyrazole ring fused with a pyridine ring and is characterized by the presence of benzoyl and phenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 317.36 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 5-benzoyl-2-phenyl-1H-pyrazolo[4,3-c]pyridin-3-one |
| Molecular Formula | C₁₉H₁₇N₃O₂ |
| Molecular Weight | 317.36 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes such as signal transduction and apoptosis.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes involved in critical metabolic pathways.
- Cell Signaling Disruption: It affects pathways that regulate cell growth and survival.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity:
-
Anticancer Properties:
- The compound has been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
-
Anti-inflammatory Effects:
- Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of pyrazolopyridine derivatives related to this compound:
- Study on Antimicrobial Activity: A recent study synthesized various derivatives and tested them against M. tuberculosis. The results indicated that specific substitutions enhanced antimicrobial potency .
- Cancer Cell Line Studies: In vitro assays on cancer cell lines revealed that certain derivatives exhibited cytotoxic effects by inducing apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
